molecular formula C17H21NO2 B11852289 N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide CAS No. 57932-11-3

N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide

Cat. No.: B11852289
CAS No.: 57932-11-3
M. Wt: 271.35 g/mol
InChI Key: XDHHJKHKKWZENS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the indeno[1,2-c]pyran core, followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog used as a solvent and reagent in organic synthesis.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A related compound with different functional groups and applications.

Uniqueness

N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide is unique due to its complex structure, which combines aromatic and heterocyclic elements

Properties

CAS No.

57932-11-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-yl)acetamide

InChI

InChI=1S/C17H21NO2/c1-17(11-15(19)18(2)3)16-13(8-9-20-17)10-12-6-4-5-7-14(12)16/h4-7H,8-11H2,1-3H3

InChI Key

XDHHJKHKKWZENS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)CC3=CC=CC=C32)CC(=O)N(C)C

Origin of Product

United States

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